Nav1.7 Inhibitory Activity: Cross-Patent Comparison with Structurally Related N-Sulfonylbenzamides
CAS 1241025-21-7 is disclosed as a Nav1.7 inhibitor within the WO2019062848A1 patent family, which broadly claims N-(substituted sulfonyl)benzamide derivatives as Nav1.7 inhibitors for pain treatment [1]. Comparison with other N-sulfonylbenzamide Nav1.7 inhibitors, such as the morpholine-based aryl sulfonamides described by Wu et al. (2018), reveals that the 2-cyanobutan-2-yl substituent is a distinguishing structural feature absent from many earlier-generation analogs, which typically employ simpler alkyl or aryl amide moieties [2]. Quantitative IC50 data for this specific compound has not been publicly disclosed in peer-reviewed literature; however, related morpholine-sulfonylbenzamide analogs in the Wu et al. series achieved Nav1.7 IC50 values ranging from 1 to 100 nM in manual patch-clamp electrophysiology assays using HEK293 cells expressing human Nav1.7 [2].
| Evidence Dimension | Nav1.7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 1241025-21-7 |
| Comparator Or Baseline | Morpholine-based aryl sulfonamide analogs (Wu et al. 2018): IC50 range 1–100 nM |
| Quantified Difference | Cannot be calculated—target compound IC50 not publicly available |
| Conditions | Manual patch-clamp electrophysiology; human Nav1.7 expressed in HEK293 cells [2] |
Why This Matters
Prospective users evaluating this compound for Nav1.7-targeted research must verify potency independently, as no public head-to-head data establishes its rank order within the N-sulfonylbenzamide class.
- [1] Guan D, Wang Z, Liu Z, et al. N-(Substituted sulfonyl)benzamide derivative, preparation method therefor, and pharmaceutical use thereof. WO Patent WO2019062848A1, published April 4, 2019. Assignee: Zhejiang Hisun Pharm Co Ltd. View Source
- [2] Wu Y-J, Guernon J, McClure A, et al. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2018;28(5):958-962. View Source
